

Spectroscopic Blueprint of 8-Iodo-4-Chromanone: A Predictive and Comparative Analysis

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Compound of Interest

Compound Name:	8-Iodo-4-Chromanone
CAS No.:	101713-87-5
Cat. No.:	B564086

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Introduction

In the landscape of medicinal chemistry and drug development, the chromanone scaffold is a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. The introduction of a halogen, such as iodine, into this framework can dramatically alter its physicochemical properties, metabolic stability, and biological activity. **8-Iodo-4-Chromanone** (CAS 101713-87-5) is a key synthetic intermediate whose precise structural confirmation is paramount for its use in downstream applications.

This technical guide provides an in-depth analysis of the spectroscopic signature of **8-Iodo-4-Chromanone**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will employ a predictive methodology grounded in established spectroscopic principles. We will first present and analyze the empirical data for the parent scaffold, 4-Chromanone, and then provide a detailed, expert-driven prediction of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **8-Iodo-4-Chromanone**. This comparative

approach not only serves as a robust analytical reference but also illustrates the fundamental principles of structural elucidation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The diagram below illustrates the IUPAC numbering for the chromanone core, which will be used throughout this guide.

Caption: IUPAC numbering of the **8-Iodo-4-Chromanone** scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing chemical shifts, coupling constants, and signal multiplicities, a definitive structure can be assigned.

¹H NMR Analysis

Baseline Spectrum: 4-Chromanone

The ¹H NMR spectrum of 4-Chromanone provides the foundational pattern for our analysis.^[1]^[2] The aliphatic protons at C2 and C3 appear as two distinct triplets, a result of their coupling to each other. The aromatic protons resonate further downfield, with the H5 proton being the most deshielded due to its proximity to the electron-withdrawing carbonyl group.

Predicted Spectrum: **8-Iodo-4-Chromanone**

The introduction of the large, electronegative iodine atom at the C8 position is predicted to induce several key changes in the ¹H NMR spectrum:

- **Disappearance of the H8 Signal:** The proton at C8 is replaced by iodine, leading to the absence of its corresponding signal.
- **Downfield Shift of H7:** The primary effect on the remaining aromatic protons will be on the adjacent H7. The electron-withdrawing inductive effect of iodine will deshield this proton, causing a noticeable downfield shift compared to its position in the parent chromanone.

- **Complex Multiplicity:** The aromatic region will simplify from a four-proton system to a three-proton system (H5, H6, H7). These protons will form an AMX or ABX spin system, resulting in more complex splitting patterns (e.g., doublet of doublets) for each signal.
- **Minimal Impact on Aliphatic Protons:** The protons at C2 and C3 are spatially distant from the C8 substituent. Therefore, their chemical shifts and triplet-triplet coupling pattern are expected to remain largely unchanged.

Table 1: Comparison of Experimental ¹H NMR Data for 4-Chromanone and Predicted Data for **8-Iodo-4-Chromanone**

Proton Assignment	4-Chromanone (Experimental, ppm)[1]	8-Iodo-4-Chromanone (Predicted, ppm)	Predicted Multiplicity
H2 (-CH ₂)	4.52	~4.55	t
H3 (-CH ₂)	2.85	~2.88	t
H5	7.88	~7.80	dd
H6	7.05	~7.00	t
H7	7.50	~7.70	dd
H8	6.95	-	-

¹³C NMR Analysis

Baseline Spectrum: 4-Chromanone

The ¹³C NMR spectrum of 4-Chromanone shows nine distinct signals.[3] The carbonyl carbon (C4) is the most downfield signal, typically appearing around 192 ppm. The aliphatic carbons (C2, C3) are found upfield, while the six aromatic carbons resonate in the intermediate region (117-161 ppm).

Predicted Spectrum: **8-Iodo-4-Chromanone**

The substitution with iodine will have a profound impact on the aromatic region of the ^{13}C NMR spectrum:

- **The Heavy Atom Effect:** The most significant change is the chemical shift of the carbon directly bonded to the iodine (C8). Due to the "heavy atom effect," the C8 signal is expected to shift significantly upfield compared to its position in 4-Chromanone.[4] This is a highly diagnostic feature.
- **Quaternary Carbon Shifts:** The C8a and C4a signals will be moderately affected by the substituent change at C8.
- **Minimal Aliphatic Impact:** Similar to the proton spectrum, the C2 and C3 chemical shifts are expected to be only minimally affected.
- **Carbonyl Shift:** The C4 carbonyl carbon may experience a minor shift due to the change in the overall electronic nature of the aromatic ring.

Table 2: Comparison of Experimental ^{13}C NMR Data for 4-Chromanone and Predicted Data for **8-Iodo-4-Chromanone**

Carbon Assignment	4-Chromanone (Experimental, ppm)[3]	8-Iodo-4-Chromanone (Predicted, ppm)
C2	67.8	~68.0
C3	37.6	~37.8
C4 (C=O)	192.2	~191.5
C4a	121.2	~122.0
C5	127.1	~128.5
C6	121.6	~122.5
C7	136.1	~142.0
C8	117.8	~90-95
C8a	161.4	~163.0

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Baseline Spectrum: 4-Chromanone

The IR spectrum of 4-Chromanone is dominated by a strong absorption band for the conjugated ketone (C=O) stretching vibration.[5] Other key features include C-H stretching bands for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a prominent C-O-C stretching band for the ether linkage.

Predicted Spectrum: **8-Iodo-4-Chromanone**

The overall IR spectrum of **8-Iodo-4-Chromanone** is expected to be very similar to that of the parent compound, as the primary functional groups are identical. The key differences will be subtle:

- **Carbonyl Stretch (C=O):** The electronic effect of the iodine substituent may cause a slight shift (a few cm^{-1}) in the C=O stretching frequency, but it will remain a strong, sharp absorption.
- **Aromatic C-H Bending:** The substitution pattern on the aromatic ring changes from 1,2-disubstituted (in a sense, relative to the fused ring) to 1,2,3-trisubstituted. This will alter the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm^{-1}).
- **C-I Stretch:** A C-I stretching vibration is expected, but it typically appears at very low wavenumbers ($500\text{-}600 \text{ cm}^{-1}$) and may be weak or difficult to distinguish in the complex fingerprint region.[6]

Table 3: Key Experimental IR Absorptions for 4-Chromanone and Predicted Absorptions for **8-Iodo-4-Chromanone**

Vibrational Mode	4-Chromanone (Experimental, cm^{-1})[5]	8-Iodo-4-Chromanone (Predicted, cm^{-1})	Intensity
Aromatic C-H Stretch	3050-3100	3050-3100	Medium
Aliphatic C-H Stretch	2850-2950	2850-2950	Medium
Conjugated C=O Stretch	~1685	~1680-1690	Strong, Sharp
Aromatic C=C Stretch	~1605, ~1470	~1600, ~1465	Medium
C-O-C Stretch	~1220	~1220	Strong
C-I Stretch	-	~500-600	Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering structural clues based on fragmentation patterns.

Baseline Spectrum: 4-Chromanone

The electron ionization (EI) mass spectrum of 4-Chromanone (MW = 148.16) shows a prominent molecular ion peak (M^+) at m/z 148. A characteristic fragmentation pattern involves a retro-Diels-Alder (RDA) reaction, leading to a major fragment at m/z 120 after the loss of ethylene (C_2H_4).[7]

Predicted Spectrum: 8-Iodo-4-Chromanone

The mass spectrum of 8-Iodo-4-Chromanone (MW = 274.05) will be defined by the presence of iodine.

- Molecular Ion (M^+): A strong molecular ion peak is expected at m/z 274. Since iodine is monoisotopic (^{127}I is 100% abundant), there will be no $M+2$ peak as seen with chlorine or bromine compounds.[8][9]

- Key Fragmentations:
 - Loss of Iodine: The C-I bond is relatively weak. A primary fragmentation pathway will be the loss of an iodine radical ($\cdot\text{I}$, 127 Da) to give a fragment ion at m/z 147 ($M - 127$). This peak is expected to be very prominent.
 - Loss of CO: Following the initial fragmentation, the loss of carbon monoxide (CO, 28 Da) is a common pathway for cyclic ketones, which could lead to a peak at m/z 119 ($147 - 28$).
 - RDA Fragmentation: A retro-Diels-Alder fragmentation, similar to the parent compound, would lead to the loss of ethylene (28 Da) from the molecular ion, resulting in a peak at m/z 246.

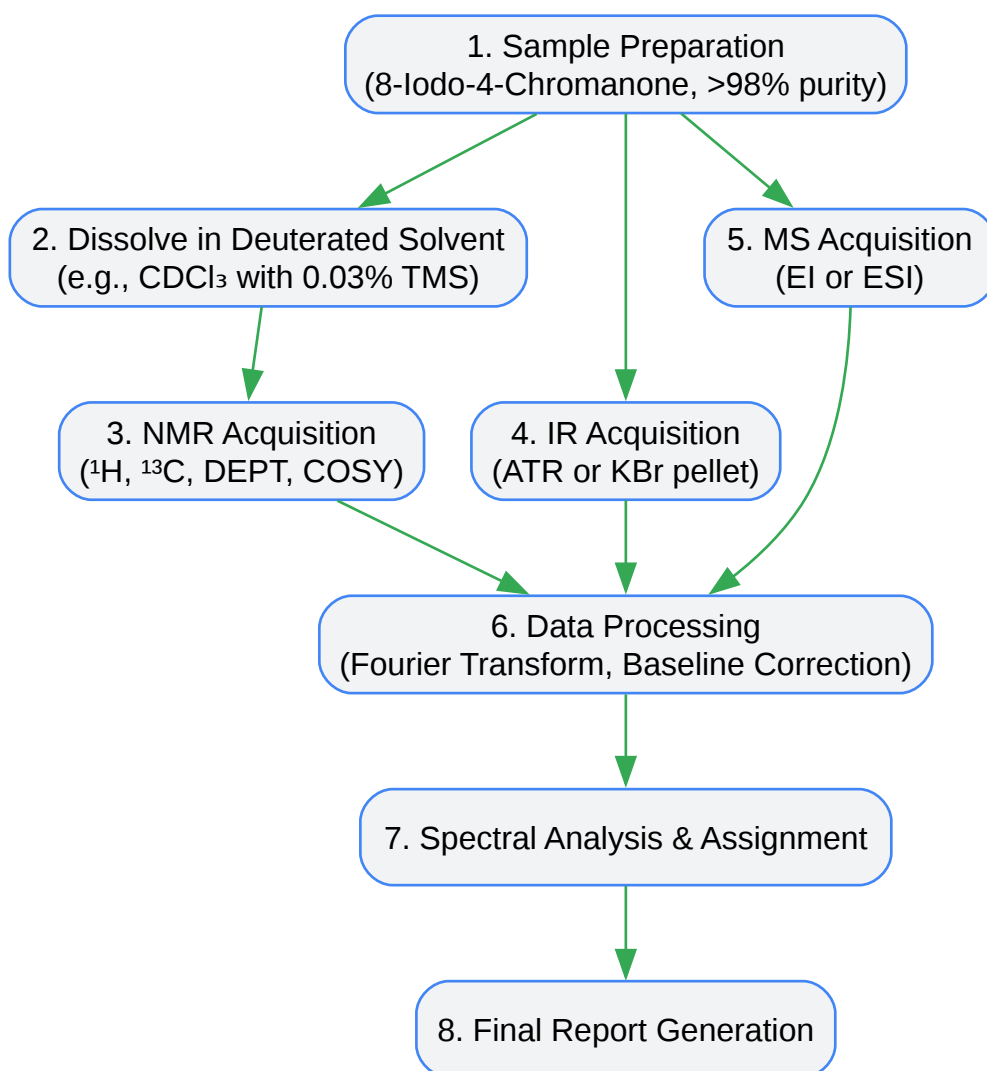
Table 4: Predicted Key Fragments in the EI Mass Spectrum of **8-Iodo-4-Chromanone**

m/z	Predicted Identity	Notes
274	$[\text{M}]^+$	Molecular Ion
246	$[\text{M} - \text{C}_2\text{H}_4]^+$	Retro-Diels-Alder Fragmentation
147	$[\text{M} - \text{I}]^+$	Loss of Iodine Radical (likely base peak)
127	$[\text{I}]^+$	Iodine Cation
119	$[\text{M} - \text{I} - \text{CO}]^+$	Subsequent loss of CO

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis



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Caption: Standard workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **8-Iodo-4-Chromanone** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire data using a standard single-pulse experiment.
- Set a spectral width of approximately 16 ppm.
- Use a relaxation delay (d1) of 5 seconds to ensure quantitative integration.
- Accumulate at least 16 scans for a good signal-to-noise ratio.[10]
- ¹³C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse program.
 - Set a spectral width of approximately 240 ppm.
 - Use a relaxation delay (d1) of 2 seconds.
 - Accumulate at least 1024 scans due to the low natural abundance of ¹³C.[10]

IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small, solid sample of **8-Iodo-4-Chromanone** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the empty, clean ATR crystal.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
- Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry (EI Method)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or GC inlet.
- Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.[11]
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

- Data Integrity: The high-energy 70 eV standard ensures that fragmentation patterns are reproducible and comparable to library data.[\[12\]](#)

Conclusion

This guide provides a comprehensive spectroscopic blueprint for **8-Iodo-4-Chromanone**. By establishing the known spectral features of the parent 4-Chromanone scaffold, we have developed a robust set of predictions for the ^1H NMR, ^{13}C NMR, IR, and MS data of the 8-iodo derivative. The principles discussed—including the heavy atom effect in ^{13}C NMR, the impact of inductive effects on ^1H chemical shifts, and the characteristic fragmentation patterns dictated by the C-I bond in mass spectrometry—serve as a powerful illustration of modern structural elucidation techniques. The experimental protocols provided herein establish a self-validating system for any researcher seeking to confirm the identity and purity of this important synthetic intermediate.

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